molecular formula C9H15BrN2O B2519094 4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole CAS No. 1855944-50-1

4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2519094
CAS No.: 1855944-50-1
M. Wt: 247.136
InChI Key: IWJFXPOBSIHGRK-UHFFFAOYSA-N
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Description

4-Bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole is a polysubstituted pyrazole derivative characterized by:

  • Ethoxymethyl at position 5, contributing to solubility and steric bulk.
  • Propyl at position 1, influencing lipophilicity and conformational flexibility.

Properties

IUPAC Name

4-bromo-5-(ethoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-3-5-12-9(7-13-4-2)8(10)6-11-12/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJFXPOBSIHGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1,3-bis-electrophilic substrates using N-bromosuccinimide (NBS) as the brominating agent . The ethoxymethyl group can be introduced through alkylation reactions using chloromethyl ethyl ether in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of 4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole may involve scalable processes that ensure high yield and purity. These processes often utilize cost-effective starting materials and optimized reaction conditions to achieve efficient synthesis. For example, the use of dimethyl terephthalate as a raw material in a multi-step synthesis process has been demonstrated to be effective for producing similar compounds .

Chemical Reactions Analysis

Scientific Research Applications

Structural Features

  • Bromine Atom : Enhances electrophilic reactivity, making it suitable for various chemical transformations.
  • Ethoxymethyl Group : Provides solubility and influences biological interactions.
  • Propyl Group : Contributes to the lipophilicity of the compound, affecting its pharmacokinetics.

Pharmaceutical Development

4-Bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole serves as a building block in the synthesis of more complex pharmaceutical compounds. Its derivatives have shown promising results in:

  • Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. For example, derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus .
CompoundMIC (μg/mL)Target Pathogen
This compound0.22Staphylococcus aureus

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives, including:

  • COX Inhibition : Compounds similar to this compound have shown selective inhibition of COX enzymes, which are crucial mediators in inflammatory processes.
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound40%75%

Anticancer Activity

The anticancer potential of pyrazole derivatives has been documented through various studies:

  • Cell Viability Assays : Derivatives have shown cytotoxic effects against different cancer cell lines, with IC50 values indicating effective growth inhibition.
Cell LineIC50 (μM)Compound
A549 (Lung Cancer)5.0This compound
MCF7 (Breast Cancer)3.5Similar Derivative

Material Science

In addition to its biological applications, this compound is also explored in material science for developing new materials and as precursors in the synthesis of dyes and pigments.

Case Study 1: Antimicrobial Efficacy

A recent study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, demonstrating significant antimicrobial activity linked to structural modifications that enhance binding affinity to bacterial targets .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. highlighted that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects, indicating their therapeutic potential in treating inflammatory diseases .

Case Study 3: Cytotoxicity Profiles

A comparative analysis of several imidazo[1,2-b]pyrazole compounds indicated that those with bromine substitutions exhibited enhanced anticancer activity, supporting the hypothesis that halogenated compounds may improve therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazole derivatives often act by inhibiting enzymes or binding to receptors, thereby modulating biological processes . The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Key Data/Applications Reference
4-Bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole Br (4), CH2OCH2CH3 (5), C3H7 (1) C9H15BrN2O Discontinued (potential synthesis challenges)
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d) Br (4), CF3 (5), C6H5 (1) C10H7BrF3N2 GC-MS: m/z 384 (M+); elemental analysis: C 50.15%, H 2.38%, N 7.25%
4-Bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole Br (4), CH2OCH(CH3)2 (5), C3H7 (1) C10H17BrN2O Higher steric hindrance vs. ethoxymethyl analog
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one Br (4), CH2Br (5), CH3 (1) C14H16Br2N2O LC/MS: m/z 331 [M+H]+; bromomethyl enhances reactivity

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in 3d increases molecular weight (384 Da) and electronegativity, favoring applications in agrochemicals or pharmaceuticals .
  • Halogen Variations : Bromine at position 4 is conserved across analogs, but bromomethyl () introduces a secondary reactive site for nucleophilic substitution.

Stability and Commercial Viability

  • Discontinuation Trends : Both this compound and its isopropoxymethyl analog are listed as discontinued (), likely due to challenges in large-scale synthesis or stability issues (e.g., hydrolysis of the ethoxymethyl group).

Biological Activity

4-Bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

  • Chemical Formula : C₉H₁₂BrN₂O
  • Molecular Weight : 247.13 g/mol
  • CAS Number : 1855944-50-1

This compound features a pyrazole ring, which is known for its versatility in biological applications. The presence of bromine and ethoxymethyl groups enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Pyrazole derivatives are known to inhibit specific enzymes, modulate receptor activities, and influence signaling pathways involved in disease processes .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely documented. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in breast cancer models. The compound's efficacy is enhanced when combined with established chemotherapeutics like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

StudyFindings
Narlawar et al. (2017)Identified significant cytotoxic effects in MCF-7 cells when treated with brominated pyrazoles; observed enhanced effects when combined with doxorubicin .
Burguete et al. (2018)Reported promising antibacterial activity against Klebsiella pneumonia; compounds with aliphatic amide linkages showed improved efficacy .
Chovatia et al. (2019)Evaluated anti-tubercular properties; certain derivatives demonstrated high inhibition rates against Mycobacterium tuberculosis .

Applications in Medicine and Agriculture

The potential applications of this compound extend beyond human health:

  • Pharmaceutical Development : Due to its diverse biological activities, this compound serves as a lead structure for developing new drugs targeting infectious diseases and cancer.
  • Agrochemical Use : Its antimicrobial properties suggest potential applications in agricultural settings as a pesticide or fungicide, aiding in crop protection against pathogens .

Q & A

Basic Question: What are the standard synthetic routes for 4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole?

Answer:
The synthesis typically involves multi-step reactions starting from pyrazole precursors. Key steps include:

  • Bromination : Introducing bromine at the 4-position of the pyrazole core using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) .
  • Alkylation : Sequential introduction of the ethoxymethyl and propyl groups via nucleophilic substitution or Mitsunobu reactions. Ethoxymethylation often employs bromoethyl methyl ether, while propyl groups are added using alkyl halides (e.g., 1-bromopropane) in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC and NMR .

Basic Question: What spectroscopic methods are used to characterize this compound?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., ethoxymethyl protons at δ 3.4–3.6 ppm, propyl protons at δ 0.9–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 277.04 for C₉H₁₄BrN₂O) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and dihedral angles, critical for confirming regiochemistry in solid-state studies .

Advanced Question: How do electronic and steric effects influence substitution reactions at the 4-bromo position?

Answer:
The bromine atom at the 4-position is highly reactive due to its electron-withdrawing nature. However, steric hindrance from the adjacent ethoxymethyl and propyl groups can limit accessibility. Strategies to modulate reactivity include:

  • Directed Metalation : Using lithiating agents (e.g., LDA) to deprotonate specific positions, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate selective C–Br bond activation for arylations or aminations .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the brominated site .

Advanced Question: What contradictions exist in reported biological activities of pyrazole derivatives, and how can they be addressed experimentally?

Answer:
Pyrazole derivatives often show conflicting bioactivity data due to:

  • Structural Isomerism : Minor variations in substituent orientation (e.g., ethoxymethyl vs. methoxyethyl) can drastically alter receptor binding. X-ray crystallography of target-ligand complexes clarifies these interactions .
  • Purity Issues : Impurities from incomplete alkylation (e.g., residual propyl bromide) may skew assay results. Rigorous purification (e.g., preparative HPLC) and LC-MS validation are essential .
  • Assay Conditions : pH-dependent solubility (e.g., ethoxymethyl groups enhance hydrophilicity) affects IC₅₀ values. Standardized buffers (e.g., PBS at pH 7.4) mitigate variability .

Basic Question: What are the common applications of this compound in medicinal chemistry?

Answer:
The compound serves as:

  • Scaffold for Drug Design : Its pyrazole core is a template for kinase inhibitors (e.g., targeting EGFR or CDK2), with the bromine atom enabling late-stage functionalization .
  • Antimicrobial Agents : Ethoxymethyl and propyl groups enhance membrane penetration, improving activity against Gram-positive bacteria (e.g., S. aureus) .
  • Metabolic Stability Studies : The ethoxymethyl group reduces oxidative metabolism in liver microsomes, prolonging half-life in preclinical models .

Advanced Question: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) calculations reveal:

  • Electrophilicity : The brominated carbon has a high partial positive charge (Mulliken charge: +0.32), favoring nucleophilic attack .
  • Transition State Analysis : Energy barriers for Suzuki couplings are lower with electron-rich aryl boronic acids (e.g., 4-methoxyphenylboronic acid) due to enhanced π-backbonding .
  • Solvent Modeling : COSMO-RS simulations predict higher yields in toluene vs. DMF due to reduced steric crowding .

Basic Question: What are the challenges in scaling up the synthesis of this compound?

Answer:
Key challenges include:

  • Exothermic Reactions : Bromination steps require precise temperature control (<5°C) to avoid side products (e.g., dibrominated derivatives) .
  • Purification at Scale : Column chromatography is impractical; alternatives like distillation or crystallization in ethanol/water mixtures are optimized for >90% recovery .
  • Cost of Reagents : Ethoxymethylation reagents (e.g., bromoethyl methyl ether) are expensive; greener alternatives (e.g., dimethyl carbonate) are under investigation .

Advanced Question: How does the crystal packing of this compound influence its physicochemical properties?

Answer:
X-ray diffraction studies show:

  • Intermolecular Interactions : Hydrogen bonding between the pyrazole N–H and ethoxymethyl oxygen stabilizes the crystal lattice, increasing melting point (mp 112–115°C) .
  • Thermal Stability : Strong van der Waals forces between propyl groups enhance decomposition resistance (>250°C) .
  • Solubility Trends : Tight packing reduces aqueous solubility; co-crystallization with cyclodextrins improves bioavailability .

Basic Question: What safety precautions are recommended when handling this compound?

Answer:

  • Toxicity : Brominated pyrazoles may irritate skin/eyes. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under argon at –20°C to prevent degradation via hydrolysis of the ethoxymethyl group .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced Question: How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) aid in metabolic studies of this compound?

Answer:

  • Tracer Studies : 13^{13}C-labeled ethoxymethyl groups track metabolic cleavage in vivo (e.g., conversion to CO₂ in CYP450 assays) .
  • Deuterium Effects : 2^{2}H substitution at the propyl chain reduces metabolic oxidation, validated via LC-MS/MS analysis of plasma metabolites .
  • Mechanistic Insights : Isotope-edited NMR identifies enzyme-binding sites (e.g., interactions with cytochrome P450 3A4) .

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